1,3,5-Triazine-2,4,6-triamine hydrofluoride
CAS No.: 123334-03-2
Cat. No.: VC20815290
Molecular Formula: C3H7FN6
Molecular Weight: 146.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123334-03-2 |
|---|---|
| Molecular Formula | C3H7FN6 |
| Molecular Weight | 146.13 g/mol |
| IUPAC Name | 1,3,5-triazine-2,4,6-triamine;hydrofluoride |
| Standard InChI | InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |
| Standard InChI Key | HSWVOAHDTZACBD-UHFFFAOYSA-N |
| SMILES | C1(=NC(=NC(=N1)N)N)N.F |
| Canonical SMILES | C1(=NC(=NC(=N1)N)N)N.F |
Introduction
Physical and Chemical Characteristics
Chemical Properties
The chemical behavior of 1,3,5-Triazine-2,4,6-triamine hydrofluoride is influenced by both the melamine component and the hydrogen fluoride. Melamine itself is a weak base with a pKb value of 9.0, making it slightly stronger than aniline (pKb = 9.5) . This basicity allows melamine to form various salts, including the hydrofluoride salt under discussion.
The compound's stability is particularly noteworthy. While hydrogen fluoride is highly corrosive and difficult to handle, its complex with melamine creates a more stable entity that retains fluorinating capabilities while being easier to manage in laboratory settings. The stability of this complex is likely due to hydrogen bonding between the fluoride anion and the amino groups of the melamine.
The following table summarizes the key physical and chemical properties of 1,3,5-Triazine-2,4,6-triamine hydrofluoride:
| Property | Value |
|---|---|
| CAS Number | 123334-03-2 |
| Molecular Formula | C₃H₇FN₆ |
| Molecular Weight | 146.126 g/mol |
| Density | 1.339 g/mL at 25°C |
| Boiling Point | 630.4°C at 760 mmHg |
| Flash Point | 335°C |
| Vapor Pressure | 8.43E-16 mmHg at 25°C |
| LogP | 0.89450 |
| Exact Mass | 146.071625 |
Synthesis and Preparation Methods
Preparation of Melamine-Hydrogen Fluoride Solutions
A documented method for preparing a melamine-hydrogen fluoride solution involves creating a mixture of 14% (w/w) melamine in 86% (w/w) hydrogen fluoride . This solution has been found to be stable and serves as a more convenient and effective hydrofluorinating reagent for alkenes compared to other organic amine-hydrogen fluoride reagents . The stability of this solution suggests that the interaction between melamine and hydrogen fluoride is favorable, leading to the formation of the hydrofluoride salt.
Industrial Production Considerations
For industrial-scale production, considerations would include the handling of hydrogen fluoride, which requires specialized equipment due to its corrosive nature. The synthesis would likely be conducted in reactors capable of withstanding the corrosive effects of hydrogen fluoride, with appropriate temperature control to manage the exothermic nature of the acid-base reaction.
Applications and Research Findings
Hydrofluorination of Alkenes
The primary application of 1,3,5-Triazine-2,4,6-triamine hydrofluoride appears to be as a hydrofluorinating reagent for alkenes. Research has demonstrated that a solution of 14% melamine in 86% hydrogen fluoride is particularly effective for this purpose, surpassing the performance of other organic amine-hydrogen fluoride reagents .
The advantage of using this melamine-hydrogen fluoride complex lies in its stability and convenience. Traditional hydrofluorination reactions often require anhydrous hydrogen fluoride, which is difficult to handle due to its extreme corrosiveness and volatility. The melamine complex provides a more manageable form of hydrogen fluoride while maintaining sufficient reactivity for fluorination reactions.
Structural Insights and Comparisons
| Salt | Composition | Water Solubility | Other Properties |
|---|---|---|---|
| Hydrochloride | C₃H₆N₆·HCl·1.5H₂O | Soluble | - |
| Trihydrochloride | C₃H₆N₆·3HCl | Soluble | - |
| Hydrobromide | C₃H₆N₆·HBr | Soluble | - |
| Hydroiodide | C₃H₆N₆·HI | Soluble | - |
| Thiocyanate | C₃H₆N₆·HSCN | - | - |
| Hydrofluoride | C₃H₇FN₆ | Not specified | Density: 1.339 g/mL |
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